molecular formula C14H15FN4O4S B2637890 (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride CAS No. 2094289-53-7

(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride

Cat. No. B2637890
CAS RN: 2094289-53-7
M. Wt: 354.36
InChI Key: IHDXZUQBANQGHO-UHFFFAOYSA-N
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Description

(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride, also known as DABCYL fluoride, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride fluoride acts as a quencher for fluorescence by absorbing the energy emitted by a fluorophore and dissipating it as heat. This process occurs through a non-radiative energy transfer mechanism known as FRET. In FRET assays, (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride fluoride is often used as a donor molecule that transfers energy to an acceptor molecule, resulting in a decrease in fluorescence intensity.
Biochemical and Physiological Effects:
(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride fluoride does not have any known direct biochemical or physiological effects on living organisms. However, it can be used to study the activity of enzymes and proteins that are involved in various biological processes. For example, (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride fluoride has been used to study the activity of proteases, kinases, and phosphatases, which are involved in cellular signaling pathways and other important physiological processes.

Advantages and Limitations for Lab Experiments

(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride fluoride has several advantages for use in lab experiments, including high sensitivity, low background fluorescence, and ease of use. It is also compatible with a wide range of biological molecules, including peptides, proteins, and nucleic acids. However, (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride fluoride has some limitations, including the need for specialized instrumentation and expertise to perform FRET assays, as well as the potential for interference from other fluorescent molecules in complex biological samples.

Future Directions

Future research on (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride fluoride could focus on developing new applications for the compound in scientific research, such as the detection of specific biomolecules in complex samples, or the study of protein-protein interactions in living cells. Additionally, research could explore the potential for (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride fluoride to be used in clinical settings, such as the development of diagnostic assays for disease biomarkers.

Synthesis Methods

The synthesis of (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride fluoride involves the reaction of 2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride fluoride as a white crystalline solid with a high purity level.

Scientific Research Applications

(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride fluoride has been widely used in scientific research as a fluorogenic reagent for the detection of enzymes and proteins. It is commonly used as a quencher for fluorescence resonance energy transfer (FRET) assays, which are used to study protein-protein interactions, enzyme kinetics, and other biochemical processes. (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride fluoride has also been used as a labeling agent for peptides and proteins, as well as a cross-linking agent for the immobilization of biomolecules on solid surfaces.

properties

IUPAC Name

[2-[[6-(dimethylamino)pyridin-3-yl]amino]-5-nitrophenyl]methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O4S/c1-18(2)14-6-3-11(8-16-14)17-13-5-4-12(19(20)21)7-10(13)9-24(15,22)23/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDXZUQBANQGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride

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